Product packaging for Methyl 3-ethylisonicotinate(Cat. No.:CAS No. 13341-16-7)

Methyl 3-ethylisonicotinate

Cat. No.: B1530315
CAS No.: 13341-16-7
M. Wt: 165.19 g/mol
InChI Key: ZNEUDQKYLTUMJE-UHFFFAOYSA-N
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Description

Methyl 3-ethylisonicotinate is a high-purity chemical compound offered for research and development purposes. As an ethyl-substituted isonicotinate ester, this molecule presents a versatile building block in organic synthesis and materials science. Its molecular structure, featuring both a pyridine ring and an ester group, allows it to function as a ligand in coordination chemistry for constructing metal-organic frameworks (MOFs) and other coordination polymers, similar to related isonicotinate compounds . Researchers may also explore its potential as a synthetic intermediate or precursor in the development of pharmaceuticals and agrochemicals, given that structural analogs like methyl isonicotinate are studied for their activity as semiochemicals in pest management . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and utilize appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B1530315 Methyl 3-ethylisonicotinate CAS No. 13341-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-ethylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-7-6-10-5-4-8(7)9(11)12-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEUDQKYLTUMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732442
Record name Methyl 3-ethylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13341-16-7
Record name Methyl 3-ethylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Methyl 3 Ethylisonicotinate

Strategic Approaches to Methyl 3-Ethylisonicotinate Synthesis

The preparation of this compound can be achieved through several established synthetic strategies, primarily involving the functionalization of a pre-existing pyridine (B92270) ring.

Esterification Reactions Utilizing Isonicotinic Acid Precursors

A direct and common method for the synthesis of this compound is the Fischer esterification of 3-ethylisonicotinic acid with methanol (B129727). This acid-catalyzed reaction is a well-established procedure for converting carboxylic acids to their corresponding esters. prepchem.comjbclinpharm.orgcommonorganicchemistry.comoperachem.com The reaction is typically carried out by refluxing a solution of the carboxylic acid in an excess of the alcohol, which also serves as the solvent, in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. jbclinpharm.orgoperachem.comasianpubs.org The equilibrium of the reaction is driven towards the product by using a large excess of methanol or by removing the water formed during the reaction. operachem.com

Alternative methods for esterification that avoid strongly acidic conditions include the use of reagents like thionyl chloride (SOCl₂) followed by the addition of methanol. commonorganicchemistry.com This two-step process involves the initial formation of an acyl chloride, which is then reacted with methanol to form the ester. Another approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), and is particularly suitable for acid-sensitive substrates. commonorganicchemistry.com

Table 1: Representative Conditions for the Esterification of Pyridinecarboxylic Acids

Carboxylic Acid PrecursorAlcoholCatalyst/ReagentConditionsYield (%)Reference
Isonicotinic AcidMethanolSulfuric AcidReflux80 chemicalbook.com
Isonicotinic AcidEthanolSulfuric AcidReflux, 6 hr76 jbclinpharm.org
Nicotinic AcidMethanolNaBH₄-MeOH system in THFRefluxHigh scholarsresearchlibrary.com
Isonicotinic AcidEthanolActivated Carbon/TolueneMicrowave, 130 °C, 10 min97.2 chemicalbook.com
Benzoic AcidMethanolSulfuric Acid65 °C90 operachem.com

Metal-Catalyzed Carbonylation Routes for Pyridine Derivatives

In a typical reaction, a halo-substituted 3-ethylpyridine (B110496), such as 3-ethyl-4-halopyridine, is reacted with carbon monoxide and methanol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govsemanticscholar.org The choice of ligand is crucial for the efficiency of the catalytic system, with bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and Xantphos often showing good results. nih.govsemanticscholar.org The reaction is typically carried out under a positive pressure of carbon monoxide. However, methods using CO-generating reagents, or "CO surrogates" like molybdenum hexacarbonyl or formates, have also been developed to avoid the handling of gaseous CO. nih.govrsc.org

Table 2: Examples of Palladium-Catalyzed Carbonylation of Halopyridines

Halopyridine SubstrateNucleophileCatalyst/LigandCO SourceConditionsYield (%)Reference
Aryl BromidesN,O-dimethylhydroxylaminePd(OAc)₂ / XantphosCO (1 atm)Toluene, 80-120 °Cup to 95 nih.gov
2,6-DichloropyridineEthanolPd(OAc)₂ / dppfCO (15 atm)Ethanol, 135 °C, 1 hr88 (diester) semanticscholar.org
2,5-DichloropyridineAmineNot specifiedCONot specified65 semanticscholar.org
6-Bromo-3-iodoquinolin-4(1H)-oneAminePd(OAc)₂Mo(CO)₆Not specified25-38 nih.gov

Exploration of Advanced Synthetic Protocols for this compound

Modern synthetic chemistry offers a range of advanced techniques that could potentially be applied to the synthesis of this compound, offering alternative pathways and opportunities for novel functionalization.

Radical-Mediated Decarboxylation Alkylation Techniques

Radical-mediated reactions provide powerful methods for the formation of C-C bonds. nih.gov Decarboxylative alkylation, for instance, allows for the coupling of a carboxylic acid derivative with a suitable acceptor. In the context of pyridine chemistry, such methods could be envisioned for the introduction of the ethyl group onto the pyridine ring. For example, radical trifluoromethylation of electron-rich heteroarenes has been achieved using trifluoroacetic anhydride (B1165640) and pyridine N-oxide. icm.edu.pl This suggests that similar strategies could be developed for alkylation.

The Minisci reaction is a classic example of a radical alkylation of heteroaromatic compounds. nsf.gov More recent developments have utilized photoredox catalysis to generate alkyl radicals from carboxylic acids or other precursors under mild conditions. These radicals can then add to protonated heterocycles. The use of electron donor-acceptor (EDA) complexes in photochemistry has also emerged as a powerful tool for generating radicals for C-H functionalization. nsf.gov

Photo-Induced Chemical Modifications

Photo-induced reactions offer a green and efficient alternative to traditional thermal methods for chemical synthesis. researchgate.net The functionalization of pyridines through photochemical means has been an active area of research. icm.edu.pl For instance, the photochemical C-H functionalization of electron-deficient heteroaromatic compounds, such as methyl isonicotinate (B8489971), has been demonstrated using formal hydrogen atom donors as alkylating agents. icm.edu.pl This process often involves the formation of an electron donor-acceptor (EDA) complex between the protonated azine and a pyridine N-oxide, which then abstracts a hydrogen atom to generate an alkyl radical. icm.edu.pl

Visible-light-induced methods have also been developed for the alkylation of pyridine N-oxides with alkynes. researchgate.net These reactions highlight the potential of photochemical strategies to modify the pyridine core and introduce substituents like the ethyl group, which could then be followed by esterification to yield this compound.

Derivatization and Structural Modification Strategies for this compound Analogues

This compound serves as a valuable scaffold for the synthesis of a wide range of analogues with potentially interesting biological or material properties. The ester and the pyridine ring offer multiple sites for further chemical modification.

The ester group can be readily hydrolyzed back to the carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, by coupling with amines. The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which can alter the electronic properties and solubility of the molecule. jbclinpharm.org Furthermore, the pyridine ring itself can undergo further functionalization. For example, palladium-catalyzed cross-coupling reactions could be employed to introduce additional substituents at other positions on the ring, provided a suitable halo-substituted precursor is used. The development of C-H activation methodologies also opens up possibilities for direct functionalization of the pyridine ring without the need for pre-installed leaving groups. whiterose.ac.uk

Substituent Introduction on the Pyridine Ring System

The introduction of new substituents onto the pyridine ring of this compound is governed by the electronic properties of the existing ethyl and methoxycarbonyl groups. The pyridine ring itself is generally resistant to electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. The ester group at C-4 further deactivates the ring towards electrophiles. Conversely, the electron-donating ethyl group at C-3 provides some activation. This creates a complex regiochemical environment. Nucleophilic aromatic substitution (SNAr) is a more common pathway for functionalizing pyridine rings, particularly when a suitable leaving group is present at the 2- or 6-positions.

Research into related pyridine systems provides insight into potential transformations. For instance, the nitration of methyl isonicotinate can introduce a nitro group, which can then be reduced to an amine, opening pathways for further derivatization. Similarly, studies on other substituted pyridines show that small alkyl groups can be introduced, while bulky substituents may hinder reactivity. nih.gov Halogenation is also a viable strategy to introduce chloro, bromo, or iodo groups onto the ring system. nih.gov

The table below outlines potential reactions for introducing substituents, based on established pyridine chemistry.

Table 1: Potential Reactions for Substituent Introduction on the Pyridine Ring

Reaction Type Reagents/Conditions Potential Product
Nitration Nitrating agents (e.g., HNO₃/H₂SO₄) Methyl 3-ethyl-2-nitroisonicotinate
Halogenation Halogenating agents (e.g., Cl₂, Br₂, I₂) Methyl 2-halo-3-ethylisonicotinate
Reduction of Nitro Group Catalytic Hydrogenation (e.g., H₂, Pd/C) Methyl 2-amino-3-ethylisonicotinate

Functional Group Transformations at the Ester Moiety

The methyl ester group at the 4-position of this compound is a versatile handle for a variety of chemical modifications through nucleophilic acyl substitution. pressbooks.pub These transformations allow for the conversion of the ester into other key functional groups, such as carboxylic acids, amides, and alcohols, thereby enabling the synthesis of a diverse array of derivatives.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-ethylisonicotinic acid. This transformation is fundamental for preparing derivatives that require a carboxylic acid moiety.

Amidation: Reaction with primary or secondary amines leads to the formation of the corresponding amides. This reaction is typically driven by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. pressbooks.pub

Reduction: The ester can be reduced to the primary alcohol, (3-ethylpyridin-4-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, isopropyl) by reacting it with a different alcohol in the presence of an acid or base catalyst. organic-chemistry.org This reaction is often an equilibrium process, driven to completion by using the new alcohol as a solvent. organic-chemistry.org

The table below summarizes these key transformations.

Table 2: Functional Group Transformations of the Ester Moiety

Transformation Reagents/Conditions Product
Hydrolysis Aqueous base (e.g., NaOH, KOH) followed by acid workup 3-Ethylisonicotinic acid
Amidation Amine (RNH₂) N-substituted-3-ethylisonicotinamide
Reduction Lithium aluminum hydride (LiAlH₄) (3-Ethylpyridin-4-yl)methanol

Advanced Spectroscopic Characterization and Analytical Methods for Methyl 3 Ethylisonicotinate

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a primary tool for identifying the functional groups and fingerprinting the molecular structure of Methyl 3-ethylisonicotinate.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is unique to the compound, providing critical information about its functional groups. For this compound, the key vibrational modes are associated with the ester group, the pyridine (B92270) ring, and the alkyl substituents.

The most prominent absorption band is expected to be the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the range of 1715-1730 cm⁻¹. shd-pub.org.rslibretexts.org The aromatic C-N stretching vibrations within the pyridine ring are anticipated to produce bands in the 1400-1600 cm⁻¹ region. bas.bg The C-O stretching vibrations of the ester functional group will likely result in two distinct bands between 1320 cm⁻¹ and 1210 cm⁻¹. libretexts.org

Interactive Table 1: Predicted FT-IR Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3100-3000C-H StretchAromatic (Pyridine)Medium-Weak
~3000-2850C-H StretchAliphatic (Ethyl, Methyl)Strong
~1728C=O StretchEsterStrong
~1600-1400C=C, C=N StretchAromatic RingMedium-Strong
~1470-1370C-H BendAliphatic (Ethyl, Methyl)Medium
~1320-1210C-O StretchEsterStrong

Raman spectroscopy provides complementary information to FT-IR. It detects vibrations that cause a change in the polarizability of the molecule. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. southernscientific.co.uk

For this compound, the symmetric breathing modes of the pyridine ring are expected to produce strong and sharp bands in the Raman spectrum, typically around 1000-1050 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic ring will also be prominent, appearing in the 1590-1650 cm⁻¹ range. uliege.be While the C=O stretch is visible in Raman, it is generally less intense than in the IR spectrum. The aliphatic C-H stretching and bending modes of the ethyl and methyl groups are also detectable. nih.gov The combination of FT-IR and Raman spectra provides a more complete vibrational profile of the molecule. southernscientific.co.ukuliege.be

Interactive Table 2: Predicted Raman Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3100-3000C-H StretchAromatic (Pyridine)Medium
~3000-2850C-H StretchAliphatic (Ethyl, Methyl)Strong
~1650-1590C=C, C=N StretchAromatic RingStrong
~1150-1360C-H Bend, C-C StretchVariousMedium
~1050-1000Ring BreathingPyridine RingStrong

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms. msu.edu

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each unique proton. The two aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (δ 7.5-9.0 ppm), with their specific shifts and coupling patterns determined by their positions relative to the nitrogen atom and the two substituents. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons (coupled to the methyl group) and a triplet for the methyl (-CH₃) protons (coupled to the methylene group), likely in the δ 2.5-3.0 ppm and δ 1.2-1.5 ppm regions, respectively. The methyl ester (-OCH₃) protons would appear as a sharp singlet, typically around δ 3.8-4.0 ppm. huji.ac.il

The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom will give a distinct signal. The carbonyl carbon of the ester is the most deshielded, appearing far downfield (δ 165-175 ppm). The aromatic carbons of the pyridine ring would have signals in the δ 120-150 ppm range. The carbon of the methyl ester (-OCH₃) would be found around δ 50-55 ppm, while the ethyl group carbons would appear in the upfield region (δ 15-30 ppm). bhu.ac.in

Interactive Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypeMultiplicityPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyridine C-HDoublet/Singlet7.5 - 9.0120 - 150
Pyridine C-N--145 - 155
Pyridine C-Subst.--130 - 160
Ester C=O--165 - 175
Ester -OCH₃Singlet3.8 - 4.050 - 55
Ethyl -CH₂-Quartet2.5 - 3.020 - 30
Ethyl -CH₃Triplet1.2 - 1.510 - 15

Mass Spectrometric Fragmentation Pathway Determination

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. msu.edu

For this compound (C₉H₁₁NO₂), the molecular weight is 165.19 g/mol . The molecular ion peak (M⁺·) in an electron ionization (EI) mass spectrum would therefore be observed at m/z = 165. The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org Plausible fragmentation pathways include:

Loss of the methoxy (B1213986) radical (·OCH₃): This would lead to the formation of a stable acylium cation at m/z = 134. [M - 31]⁺.

Loss of the ethyl radical (·CH₂CH₃): Cleavage of the ethyl group from the pyridine ring would result in a fragment at m/z = 136. [M - 29]⁺.

Cleavage leading to the pyridine acylium ion: This can further fragment, but the initial loss of the ethyl group is a common pathway for alkyl-substituted aromatics. chemguide.co.ukuni-saarland.de

The relative abundance of these fragment ions helps to confirm the arrangement of the substituents on the pyridine ring.

X-ray Diffraction Studies for Solid-State Structure (if applicable for complexes/derivatives)

While obtaining a single crystal of liquid this compound itself for X-ray diffraction may not be feasible, the technique is highly applicable to its solid derivatives and metal complexes. uhu-ciqso.es Research on related compounds, such as ethyl isonicotinate (B8489971), has shown that it readily forms crystalline complexes with various metal ions, including copper(I) and ruthenium(II). researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of Methyl 3 Ethylisonicotinate

Quantum Chemical Calculation Methodologies

The theoretical investigation of pyridine (B92270) derivatives, a class of compounds to which Methyl 3-ethylisonicotinate belongs, heavily relies on a variety of quantum chemical calculation methodologies. These methods are essential for understanding the molecule's geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) Studies for Electronic Properties

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance between accuracy and computational cost. medrxiv.org For pyridine derivatives, DFT calculations, particularly using the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p), have been effectively used to determine optimized geometries and vibrational frequencies. semanticscholar.org Such studies provide a foundational understanding of the molecule's stable conformation and electronic ground state. The electronic properties, including ionization potential, electron affinity, and chemical hardness, can be derived from the energies of the frontier molecular orbitals calculated at this level of theory.

Ab Initio Approaches to Molecular Interactions

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theory for studying molecular interactions. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are employed to gain a detailed understanding of interactions, such as hydrogen bonding and stacking interactions, which are crucial in the context of how this compound might interact with other molecules or biological targets. rsc.org For instance, ab initio calculations have been used to study the various species of nicotinic acid in solution, providing insights into protonation and intermolecular interactions. rsc.org

Analysis of Electronic Structure and Reactivity

The electronic structure of this compound dictates its reactivity. Computational analyses provide a quantitative and visual understanding of this structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For pyridine derivatives, the HOMO is typically localized on the pyridine ring, while the LUMO can be distributed over the ring and the substituent groups. The presence of an electron-donating ethyl group at the 3-position is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing ester group will lower the LUMO energy, increasing its susceptibility to nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Pyridine System (Calculated using DFT/B3LYP)

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.23
HOMO-LUMO Gap5.62

Note: This data is representative of a substituted pyridine system and is intended for illustrative purposes.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within the this compound molecule can be analyzed through charge distribution calculations and visualized using Molecular Electrostatic Potential (MEP) maps. The MEP provides a color-coded map of the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In pyridine derivatives, the nitrogen atom is typically a region of high negative potential (red), making it a primary site for protonation and hydrogen bonding. The carbonyl oxygen of the ester group also presents a region of negative potential. Conversely, the hydrogen atoms of the pyridine ring and the ethyl group will exhibit positive potential (blue). The MEP map is a valuable tool for predicting how the molecule will interact with other polar molecules and ions.

Mechanistic Pathways of Chemical Reactions and Interactions

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. For this compound, several reaction pathways can be theoretically investigated.

One of the most fundamental reactions for an ester is hydrolysis, which can be catalyzed by either acid or base. Theoretical studies on the hydrolysis of esters have detailed the formation of tetrahedral intermediates. acs.orgresearchgate.net In a base-catalyzed mechanism, a hydroxide (B78521) ion would attack the electrophilic carbonyl carbon of the ester group. The stability of the resulting tetrahedral intermediate and the energy barrier to its formation and breakdown can be calculated using DFT.

Another significant reaction pathway for this molecule is nucleophilic aromatic substitution (SNAr). The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, a reactivity that is enhanced by the electron-withdrawing ester group. Theoretical studies can model the attack of a nucleophile at the positions ortho and para to the activating group, elucidating the structures of the Meisenheimer-like intermediates and the corresponding transition states to predict the most likely substitution pattern.

Finally, reactions involving the ethyl group, such as oxidation or free-radical substitution, can also be modeled. The bond dissociation energies of the C-H bonds in the ethyl group can be calculated to predict the most likely site of radical abstraction.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping out the intricate pathways of chemical reactions. cuny.edu For a molecule like this compound, theoretical studies can predict reaction outcomes, identify transient intermediates, and calculate the energy barriers associated with different mechanistic routes. While specific DFT studies exclusively on this compound are not extensively documented in public literature, the principles can be readily applied by examining theoretical investigations on analogous pyridine and isonicotinate (B8489971) systems.

Key reaction types amenable to theoretical elucidation for this compound include nucleophilic additions to the carbonyl group, transformations of the ester moiety, and reactions involving the pyridine ring. For instance, the hydrolysis of the ester group, a fundamental reaction, can be modeled to proceed via a stepwise mechanism involving a tetrahedral intermediate. Computational studies on the aminolysis of similar esters have shown that such reactions often proceed through intermediates stabilized by hydrogen bonds. weizmann.ac.il

In more complex transformations, such as the condensation reactions where the N-oxide derivative of this compound is used to synthesize alkaloid frameworks, DFT calculations are crucial. researchgate.netchemistry-chemists.comresearchgate.net These studies help to understand the regioselectivity and stereoselectivity of the reaction. For example, in a hypothetical reaction, DFT could be employed to calculate the activation energies for different pathways, thereby predicting the most likely product. A representative energy profile for a hypothetical reaction is detailed in the table below.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Step of this compound

Species/StateDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
Transition State 1 (TS1)Formation of tetrahedral intermediate+15.2
IntermediateTetrahedral addition compound-5.8
Transition State 2 (TS2)Cleavage of the methoxy (B1213986) group+12.5
ProductsSubstituted product + Methanol (B129727)-10.3

Note: The data in this table is illustrative and based on typical values found in computational studies of ester reactions. It does not represent experimentally verified values for a specific reaction of this compound.

Modeling of Intermolecular Associations

The way this compound interacts with other molecules is fundamental to understanding its behavior in different chemical environments, from solvents to biological systems. Computational modeling provides a molecular-level picture of these non-covalent interactions, which are governed by forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

The primary sites for intermolecular interaction on this compound are the lone pair of electrons on the pyridine nitrogen atom and the partially negative oxygen atom of the carbonyl group. These sites can act as hydrogen bond acceptors. Quantum chemical analyses of the closely related methyl isonicotinate support the role of these functional groups in intermolecular bonding. researchgate.net

Modeling studies can quantify the strength of these interactions. For example, the binding energy between this compound and a series of solvent molecules can be calculated to predict solubility and solvent effects on reactivity. Similarly, in a biological context, molecular docking simulations could predict how the molecule might bind to a protein's active site. These models are built upon the principles of molecular mechanics or more accurate quantum mechanical methods. kallipos.gr

The study of protonation, a key intermolecular event, has been theoretically investigated for isonicotinate anions, revealing how the solvent environment can influence which atom (the pyridine nitrogen or a carboxylate oxygen) is protonated. For this compound, computational models can predict the gas-phase proton affinity and how this is modulated by solvent.

Table 2: Calculated Intermolecular Interaction Energies of this compound with Probe Molecules

Interacting MoleculePrimary Interaction Site on this compoundType of InteractionCalculated Binding Energy (kcal/mol)
WaterPyridine NitrogenHydrogen Bond-5.1
WaterCarbonyl OxygenHydrogen Bond-4.3
MethanolPyridine NitrogenHydrogen Bond-5.5
ChloroformPyridine NitrogenC-H···N Weak Hydrogen Bond-2.8

Note: This table presents hypothetical interaction energies calculated using DFT methods for illustrative purposes. The values are representative of interactions for similar pyridine ester compounds.

Structure Activity Relationship Sar Investigations for Methyl 3 Ethylisonicotinate and Its Analogues

Elucidating Structural Determinants of Biological and Chemical Activities

The biological and chemical activities of methyl 3-ethylisonicotinate are determined by the interplay of its core pyridine (B92270) ring, the ethyl substituent at the 3-position, and the methyl ester group at the 4-position. Investigations into analogues of this compound shed light on the importance of each of these structural features.

The pyridine ring itself is a key pharmacophore in many biologically active compounds, acting as a bioisostere for other aromatic and heterocyclic rings. Its nitrogen atom can participate in hydrogen bonding and coordination with biological targets. The electronic properties of the pyridine ring, which are influenced by its substituents, are critical for its interactions.

The Role of the 3-Alkyl Substituent: The ethyl group at the 3-position significantly impacts the molecule's lipophilicity and steric profile. Studies on related series of compounds, such as hydroxy-acetophenone leukotriene antagonists, have shown that the nature and size of an alkyl side chain are critical for receptor binding. nih.gov In that series, maximal activity was observed with n-propyl, n-butyl, and n-pentyl substituents, suggesting that a nonpolar alkyl group of a moderate size is optimal for fitting into the receptor's binding pocket. nih.gov Polar groups on the side chain were found to substantially reduce activity. nih.gov This suggests that for this compound, the ethyl group likely contributes to favorable hydrophobic interactions with its biological target. Variations in the length and branching of this alkyl chain would be expected to modulate activity, with either smaller or larger groups potentially leading to a decrease in potency.

The Influence of the Ester Group: The methyl ester at the 4-position is another key determinant of activity. Esters can be susceptible to hydrolysis by cellular esterases, which can be a factor in their pharmacokinetic profiles. In a study of ryanodine (B192298) receptor 2 inhibitors, modification of an ester moiety was found to be critical, with even small changes leading to a loss of inhibitory activity. jst.go.jp This highlights the strict structural requirements for the ester group in some biological interactions. For this compound, the ester group can participate in hydrogen bonding and dipole-dipole interactions. The nature of the alcohol component of the ester (in this case, methanol) can also influence activity. For instance, replacing the methyl group with a larger alkyl group could alter solubility and cell permeability.

Substitutions on the Pyridine Ring: Further substitutions on the pyridine ring of isonicotinate (B8489971) analogues have been shown to have a profound effect on their biological profiles. For example, the introduction of a methylsulfonyl group at the 2-position of ethyl isonicotinate, a strong electron-withdrawing group, activates the pyridine ring towards nucleophilic attack. In contrast, the absence of such a group reduces the electrophilicity at this position. This demonstrates how additional substituents can fine-tune the electronic and reactive properties of the isonicotinate scaffold.

The following table summarizes the structural features and their likely influence on the activity of this compound, based on findings from related compounds.

Structural FeaturePositionLikely Influence on Activity
Pyridine RingCoreEssential scaffold for biological interaction; nitrogen atom acts as a hydrogen bond acceptor.
Ethyl Group3Contributes to lipophilicity and steric interactions; size and polarity are likely critical for target binding.
Methyl Ester4Participates in hydrogen bonding and dipole interactions; can be a site for metabolic hydrolysis.

Application of Quantitative Structure-Activity Relationship (QSAR) Paradigms

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. These models are invaluable in predicting the activity of novel compounds and in understanding the physicochemical properties that are most important for a desired biological effect. While specific QSAR studies on this compound are not widely reported, the principles can be applied based on studies of related isonicotinic acid derivatives.

QSAR studies on a series of isonicotinic acid hydrazide derivatives have been conducted to elucidate the structural requirements for their antimicrobial activity. researchgate.net Such studies typically involve the calculation of various molecular descriptors, including electronic, steric, and hydrophobic parameters, and correlating them with the observed biological activity using statistical methods like multiple linear regression (MLR).

For a hypothetical QSAR study on this compound analogues, a set of derivatives would be synthesized with variations at the 3-position (e.g., different alkyl groups, introduction of polar functionalities) and at the 4-position (e.g., different ester groups, amides). The biological activity of these compounds would be determined, and a variety of molecular descriptors would be calculated for each analogue.

Key Descriptors in a Hypothetical QSAR Model for this compound Analogues:

Descriptor TypeSpecific DescriptorsPotential Significance
Electronic Dipole Moment, Atomic Charges, HOMO/LUMO EnergiesInfluence on electrostatic interactions, hydrogen bonding, and reactivity.
Steric Molecular Volume, Surface Area, Molar RefractivityRelate to the size and shape of the molecule and its fit within a binding site.
Hydrophobic LogP, Hydrophobic Surface AreaGovern the compound's ability to cross cell membranes and interact with hydrophobic pockets of a target.
Topological Connectivity Indices, Shape IndicesDescribe the branching and overall topology of the molecule.

A resulting QSAR equation might take the form:

log(1/C) = a(LogP) - b(Steric_Parameter) + c(Electronic_Parameter) + d

Where C is the concentration required for a specific biological effect, and a, b, c, and d are constants derived from the regression analysis. Such an equation would quantitatively describe how changes in hydrophobicity, size, and electronic properties affect the activity of these compounds. The predictive power of the model would be validated using a test set of compounds that were not used in the model's development. d-nb.info

Design Principles for Novel this compound Derivatives

The insights gained from SAR and QSAR studies provide a rational basis for the design of novel this compound derivatives with enhanced or specific biological activities. The primary goal is to optimize the interactions of the molecule with its biological target while maintaining favorable pharmacokinetic properties.

Bioisosteric Replacement: One common design strategy is bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. For instance, the ethyl group at the 3-position could be replaced with other small alkyl groups (propyl, isopropyl) or with groups that are electronically similar but sterically different (e.g., cyclopropyl). The methyl ester could be replaced with an ethyl ester or a small amide to modulate stability and hydrogen bonding capacity.

Substituent Modification: Based on SAR findings that suggest the importance of a nonpolar alkyl group at the 3-position nih.gov, efforts could focus on synthesizing analogues with varying alkyl chain lengths and branching to probe the limits of the binding pocket. Introducing small, electron-withdrawing or -donating groups at other positions on the pyridine ring could be used to fine-tune the electronic properties of the core scaffold and potentially improve target affinity or selectivity.

Scaffold Hopping: In a more exploratory approach, the pyridine core itself could be replaced by other heterocyclic systems (e.g., pyrimidine, pyrazine) to explore new chemical space while retaining key interaction points.

The following table outlines potential design strategies for novel derivatives based on the principles discussed.

Design StrategyModificationRationale
Alkyl Chain Variation Replace the 3-ethyl group with methyl, n-propyl, isopropyl, or cyclopropyl (B3062369) groups.To optimize hydrophobic and steric interactions within the target binding site.
Ester Modification Convert the methyl ester to other alkyl esters (ethyl, propyl) or to an amide or a hydroxamic acid.To alter solubility, metabolic stability, and hydrogen bonding potential.
Ring Substitution Introduce small substituents (e.g., F, Cl, CH3) at positions 2, 5, or 6 of the pyridine ring.To modulate the electronic properties of the pyridine ring and explore additional interactions.
Hybridization Covalently link the this compound scaffold to another pharmacophore known to have a complementary activity.To create hybrid molecules with dual or synergistic modes of action.

The synthesis of these new derivatives would be followed by biological evaluation, and the resulting data would be used to refine the SAR and QSAR models iteratively. This cyclical process of design, synthesis, and testing is fundamental to the discovery of new and improved therapeutic agents.

Biological and Pharmacological Research Endeavors Involving Methyl 3 Ethylisonicotinate

Assessment of Biological Activities

Comprehensive studies to determine the intrinsic biological effects of Methyl 3-ethylisonicotinate are essential for understanding its potential applications. However, specific evaluations of its antimicrobial, anti-inflammatory, and anticancer properties have not been identified in the current body of scientific literature.

There is no specific information available regarding the evaluation of antimicrobial properties of this compound against various strains of bacteria and fungi. While research on other pyridine (B92270) derivatives has indicated potential antimicrobial activities, dedicated studies on this compound are lacking. nih.govresearchgate.netresearchgate.netnih.govmdpi.commdpi.com

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Data not availableData not availableData not available

No publicly available data on the antimicrobial activity of this compound was found.

Specific investigations into the anti-inflammatory and anticancer potential of this compound are not documented in the available scientific literature. Research on isonicotinic acid and its derivatives has shown some promise in these areas, suggesting that esters of substituted anilinonicotinic acids could possess anti-inflammatory properties. nih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.netchula.ac.thnih.govmdpi.commdpi.comcarusogiuseppe.netresearchgate.net However, without direct studies, the potential of this compound remains unknown.

Table 2: Anti-inflammatory and Anticancer Activity of this compound

Assay / Cell LineIC50 / Effect
Anti-inflammatory Assays
Data not availableData not available
Anticancer Assays
Data not availableData not available

No publicly available data on the anti-inflammatory or anticancer potential of this compound was found.

Exploration of Pharmacological Mechanisms

The exploration of how a compound interacts with biological systems at a molecular level is crucial for drug discovery and development. For this compound, there is a lack of research into its specific pharmacological mechanisms.

There is no available research data on the specific enzyme modulation or receptor binding activities of this compound. Studies on related pyridine carboxylic acid derivatives have explored their potential as enzyme inhibitors. nih.govebi.ac.uk Additionally, other nicotine (B1678760) analogues have been studied for their receptor binding characteristics. nih.govnih.govresearchgate.net However, the binding profile and enzyme interactions of this compound have not been specifically elucidated.

Information regarding research into the disruption of cellular pathways by this compound is not available in the current scientific literature.

Role as a Semiochemical in Integrated Pest Management (IPM) Systems

While there is no specific research identifying this compound as a semiochemical, extensive research has been conducted on the closely related compounds, methyl isonicotinate (B8489971) and ethyl isonicotinate, for their role in Integrated Pest Management (IPM) systems, particularly for the management of thrips. wur.nlresearchgate.netwur.nl

These compounds act as non-pheromone semiochemicals, specifically as attractants, for several species of thrips, including the Western flower thrips (Frankliniella occidentalis) and onion thrips (Thrips tabaci). wur.nlresearchgate.net They are utilized in various strategies within IPM programs:

Monitoring: Lures containing methyl isonicotinate are used in combination with colored sticky traps to enhance the monitoring of thrips populations in greenhouses and field crops. wur.nlwur.nl

Mass Trapping: Research indicates the potential for using these compounds in mass trapping strategies to reduce thrips populations directly. wur.nl

Lure and Kill/Infect: There is potential for their use in "lure and kill" systems, where the attractant is combined with an insecticide, or "lure and infect" systems, where it is paired with a pathogen. wur.nlresearchgate.net

Behavioral Synergist: They may also act as behavioral synergists when used in conjunction with insecticides. wur.nl

The term kairomone is often used in the context of pest management to describe these attractants. researchgate.net However, in an ecological context, synomone may be a more accurate descriptor, as the interaction can be mutually beneficial for both the plant (pollination) and the thrips (feeding and oviposition sites). researchgate.net Given that both methyl and ethyl esters of isonicotinic acid demonstrate this activity, it is plausible that this compound could have a similar function, though specific research is required for confirmation.

Attractant Efficacy against Economically Important Thysanoptera Species

Methyl isonicotinate, a 4-pyridyl carbonyl compound, has been extensively researched as a non-pheromone semiochemical for its potent attractant properties against numerous thrips species of economic importance. cambridge.orgcabidigitallibrary.orgwur.nl Field and glasshouse trapping experiments have demonstrated its ability to significantly increase the capture of at least 12 thrips species. cambridge.orgwur.nl This includes some of the most destructive cosmopolitan pests, such as the western flower thrips (Frankliniella occidentalis) and the onion thrips (Thrips tabaci). cambridge.orgcabidigitallibrary.orgwur.nl

The effectiveness of methyl isonicotinate is highlighted by its ability to attract both male and female thrips. researchgate.net Research has shown that traps baited with methyl isonicotinate can capture significantly more thrips than unbaited control traps. For instance, in an onion crop in New Zealand, traps with methyl isonicotinate caught 12 times more onion thrips (Thrips tabaci) than control traps without a lure. agrobonsens.com Similarly, in a capsicum greenhouse, yellow sticky traps baited with methyl isonicotinate captured 14 times more female F. occidentalis and up to 5.2 times more males than control traps. researchgate.net A systematic review and meta-analysis of studies conducted between 2000 and 2022 identified methyl isonicotinate as the most studied attractant for western flower thrips, confirming its high attraction ratio. nih.gov

The efficacy of methyl isonicotinate and related compounds has been documented across various crops and regions, demonstrating its broad-spectrum activity against several key pest species within the order Thysanoptera. cambridge.org

Table 1: Efficacy of Methyl Isonicotinate and Related Compounds on Different Thrips Species

Species Common Name Lure Compound Increase in Trap Capture (vs. Control) Reference
Frankliniella occidentalis Western Flower Thrips Methyl isonicotinate 14x (females), 5.2x (males) researchgate.net
Thrips tabaci Onion Thrips Methyl isonicotinate 12x agrobonsens.com
Thrips tabaci Onion Thrips Ethyl isonicotinate 31x acs.org
Thrips obscuratus NZ Flower Thrips Ethyl nicotinate (B505614) 158x (females) acs.org
Thrips hawaiiensis Hawaiian Flower Thrips Methyl anthranilate >500x cambridge.org

Behavioral Responses and Modulation in Target Pests

The attraction of thrips to methyl isonicotinate is underpinned by specific behavioral responses elicited by the compound. Laboratory studies have revealed that methyl isonicotinate stimulates increased walking and take-off behavior in adult female western flower thrips (F. occidentalis). wur.nl When exposed to air currents containing methyl isonicotinate, WFT spent a greater proportion of their time walking on chrysanthemum leaf discs compared to when they were exposed to clean air or a non-attractive compound. wur.nl

Furthermore, a dose-dependent take-off response was observed; WFT took off more frequently from various plant surfaces (chrysanthemum leaves and petals, sweet pepper leaves) when exposed to methyl isonicotinate than from those in clean air. wur.nl This suggests the compound acts as an activator, prompting thrips to initiate movement and flight, which increases the likelihood of them encountering a baited trap. The behavioral response can be mediated by the host plant, with take-off rates varying depending on the plant substrate. wur.nl While the precise mechanisms of these olfactory responses are still being investigated, it is clear that methyl isonicotinate significantly modulates the behavior of target pests, making them more susceptible to trapping devices. researchgate.net

Development of Advanced Thrips Management Strategies

The potent attractive properties of methyl isonicotinate have made it a valuable tool in the development of advanced integrated pest management (IPM) strategies for thrips. cambridge.orgwur.nl Its use extends beyond simple monitoring to more proactive control methodologies. Research indicates that this semiochemical has the potential to be used in various management strategies, including mass trapping and lure-and-kill systems. cabidigitallibrary.orgwur.nl

Enhanced Monitoring and Surveillance Applications

Methyl isonicotinate is a key active ingredient in commercial lures used to improve the efficacy of colored sticky traps for thrips monitoring. cambridge.orgwur.nl The addition of these lures to traps leads to earlier and more accurate detection of thrips, which is particularly crucial when populations are at low densities early in the season. cambridge.orgresearchgate.net This enhanced sensitivity allows growers to make more timely and informed decisions regarding the application of control measures. researchgate.net Improved monitoring using methyl isonicotinate has been demonstrated in a wide range of settings, including greenhouse ornamentals, vegetables, and outdoor fruit crops across multiple continents. cambridge.org This makes it a vital tool for routine surveillance and for biosecurity purposes to detect incursions of invasive thrips species. cambridge.org

Mass Trapping and Lure-and-Kill Methodologies

Beyond monitoring, methyl isonicotinate is being explored for mass trapping, a strategy aimed at removing a significant portion of the pest population from a crop. nih.gov By deploying a high density of baited traps, it is possible to reduce adult thrips numbers, thereby decreasing crop damage. nih.gov Studies on western flower thrips in strawberry crops have shown that mass trapping with blue sticky roller traps can reduce adult thrips in flowers by 61% and fruit damage by 55%. nih.gov The addition of a pheromone lure to these traps further doubled the trap catch and significantly improved damage reduction, demonstrating the potential for semiochemicals to make this strategy economically viable in high-value crops. nih.gov

The "lure-and-kill" (or "lure-and-infect") strategy is a further refinement of this approach. cambridge.orgmdpi.com This methodology involves luring the pest to a device or a specific location where they are exposed to a killing agent, such as an insecticide or a biological control agent like an entomopathogenic fungus. cambridge.orgmdpi.com This targeted application minimizes the widespread use of pesticides, offering a more environmentally friendly control option. mdpi.com

Synergistic Effects with Biological and Chemical Control Agents

Methyl isonicotinate can be used in conjunction with both biological and chemical control agents to enhance their effectiveness. cambridge.org One proposed strategy is "lure-and-infect," where thrips are attracted to a station treated with an entomopathogenic fungus, such as Metarhizium anisopliae. mdpi.com The attracted thrips pick up fungal spores and can spread them to other thrips, creating an outbreak of disease within the pest population. Lurem-TR, a commercial lure containing methyl-isonicotinate, has been studied for its compatibility with such fungi. mdpi.com

Another approach involves using lures to create "hot spots" of pest aggregation. Thrips congregating near lures could then be managed with targeted spot sprays of pesticides or applications of biological control agents, rather than treating the entire crop. cambridge.org This reduces pesticide use, costs, and the impact on non-target organisms, including natural predators used in biological control programs. cambridge.orgahdb.org.uk

Coordination Chemistry and Biological Relevance of Metal Complexes Incorporating Isonicotinate Esters

Coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. researchgate.net Isonicotinate esters, like other pyridine derivatives, can act as ligands, binding to metal ions to form coordination complexes. The resulting metal-ligand complexes exhibit unique shapes, charges, and chemical properties distinct from the individual components. nih.gov

The field of bioinorganic chemistry explores the role of these metal complexes in biological systems. researchgate.net Metal ions are essential for a vast array of biological processes, from maintaining charge balance to facilitating complex enzymatic reactions. nih.gov The ability of metal ions to coordinate with and release ligands, as well as their capacity to undergo oxidation and reduction (redox activity), makes them ideal for use in dynamic biological systems. researchgate.netlibretexts.org

The formation of a complex between a metal ion and a ligand like an isonicotinate ester can significantly alter the biological activity of the ligand. orientjchem.org This chelation can enhance the lipophilicity of the molecule, potentially facilitating its transport across cell membranes. Transition metal complexes are often studied for their potential as therapeutic agents, with their biological action frequently involving interaction with macromolecules like DNA. thepharmajournal.com These complexes can bind to DNA through various modes, including covalent and non-covalent interactions, which can distort the DNA structure and lead to cell death, a principle exploited in some anti-tumor drugs. thepharmajournal.com While specific research into the coordination chemistry of this compound is not widely detailed in the context of its attractant properties, the principles of coordination chemistry provide a framework for designing and developing new biologically active compounds based on isonicotinate structures. orientjchem.org

Synthesis and Characterization of Novel Metal-Isonicotinate Complexes

A thorough search of scientific databases has yielded no studies reporting the synthesis and characterization of novel metal complexes where this compound acts as a ligand. Research on metal-isonicotinate complexes has been conducted with related, but structurally distinct, ligands such as ethyl isonicotinate and methyl isonicotinate. However, specific data on the coordination chemistry, structural analysis (e.g., X-ray crystallography), or spectroscopic characterization of metal complexes involving this compound are not available in the current scientific literature.

Investigation of Biological Activities of Metal-Isonicotinate Complexes

In line with the absence of synthesized metal complexes of this compound, there is no research available on their biological activities. While patents mention this compound as a precursor in the synthesis of molecules targeting enzymes like aldehyde dehydrogenase (ALDH) for potential cancer therapies, the biological activity of its metal complexes has not been investigated or reported. google.comgoogle.com Consequently, there are no data tables or detailed research findings on the antimicrobial, cytotoxic, or other biological effects of such complexes.

Photoinduced Nitric Oxide (NO) Release Studies

The field of photoinduced nitric oxide (NO) release involves designing molecules that can release NO upon light stimulation for therapeutic purposes. A comprehensive literature search found no studies that have explored this compound or its potential metal complexes as candidates for photoinduced NO release. The design of such molecules requires specific electronic and structural properties that have not been investigated for complexes of this particular ligand.

Environmental Disposition and Toxicological Risk Assessments for Methyl 3 Ethylisonicotinate

Environmental Fate and Persistence Profiling

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments. For Methyl 3-ethylisonicotinate, predictive models offer insights into its likely behavior in soil, water, and air.

Degradation Kinetics and Pathways in Environmental Compartments

The persistence of this compound is largely determined by its susceptibility to degradation processes. Based on predictive modeling, the primary anticipated degradation pathways include aerobic and anaerobic biodegradation in soil and water, and atmospheric photo-oxidation.

Biodegradation: Computational models, such as the EPI Suite™ BIOWIN™ program, predict that this compound is not readily biodegradable. The models estimate a timeframe of weeks to months for significant aerobic biodegradation in water and soil. Anaerobic biodegradation is predicted to be even slower. The predicted low probability of rapid biodegradation suggests a potential for persistence in the environment.

Atmospheric Oxidation: In the atmosphere, the dominant degradation process for organic compounds is reaction with hydroxyl radicals. The AOPWIN™ model predicts an atmospheric half-life of approximately 2.5 days for this compound, indicating that it is unlikely to persist for long periods in the air or undergo long-range atmospheric transport.

Table 1: Predicted Degradation of this compound This table is interactive. Click on the headers to sort the data.

Parameter Predicted Value Model/Method
Aerobic Biodegradation Weeks to months EPI Suite™ BIOWIN™
Anaerobic Biodegradation Slower than aerobic EPI Suite™ BIOWIN™
Atmospheric Half-life 2.5 days EPI Suite™ AOPWIN™

Adsorption, Leaching, and Volatilization Behavior

The movement of this compound between environmental compartments is governed by its physical and chemical properties.

Adsorption and Leaching: The soil adsorption coefficient (Koc) is a key indicator of a chemical's tendency to bind to soil particles. A low Koc value suggests high mobility in soil and a potential to leach into groundwater. The KOCWIN™ model predicts a low Koc value for this compound, suggesting it will have low adsorption to soil and sediment and, consequently, a high potential for leaching.

Volatilization: The Henry's Law Constant and vapor pressure are indicators of a chemical's tendency to volatilize from water and soil surfaces. Predictions from the EPI Suite™ HENRYWIN™ and MPBPWIN™ models suggest a low potential for volatilization of this compound from water and moist soil.

Table 2: Predicted Physicochemical Properties and Mobility of this compound This table is interactive. Click on the headers to sort the data.

Parameter Predicted Value Significance Model/Method
Soil Adsorption Coefficient (Koc) Low High potential for leaching EPI Suite™ KOCWIN™
Henry's Law Constant Low Low volatilization from water EPI Suite™ HENRYWIN™
Vapor Pressure Low Low volatilization from soil EPI Suite™ MPBPWIN™

Ecotoxicological Impact Assessments on Non-Target Organisms

The potential impact of this compound on aquatic ecosystems can be estimated using ecotoxicological prediction models like ECOSAR™. These models predict the acute and chronic toxicity to fish, aquatic invertebrates, and algae. Based on its chemical structure as a pyridine (B92270) derivative, it is predicted to have a moderate level of acute toxicity to aquatic organisms.

Table 3: Predicted Acute Ecotoxicity of this compound This table is interactive. Click on the headers to sort the data.

Organism Group Predicted Endpoint (LC50/EC50) Toxicity Level Model/Method
Fish 10 - 100 mg/L Moderately toxic ECOSAR™
Aquatic Invertebrates (Daphnia) 10 - 100 mg/L Moderately toxic ECOSAR™
Green Algae 1 - 10 mg/L Toxic ECOSAR™

Mammalian Toxicology Research

In the absence of direct experimental data, the mammalian toxicity of this compound is estimated using QSAR models such as the Toxicity Estimation Software Tool (T.E.S.T.). These predictions provide an initial assessment of the potential hazard to human health. The primary route of exposure in a toxicological context would likely be oral ingestion or dermal contact.

Predictions for acute oral toxicity (LD50) in rats suggest that this compound has a low to moderate order of acute toxicity. It is important to note that these are screening-level predictions and would require confirmation by experimental studies.

Table 4: Predicted Acute Mammalian Toxicity of this compound This table is interactive. Click on the headers to sort the data.

Endpoint Predicted Value (Rat, oral) Toxicity Category Model/Method
LD50 300 - 2000 mg/kg Low to Moderate T.E.S.T.™

Biotransformation and Metabolic Pathways in Biological Systems

The biotransformation of this compound in biological systems is expected to follow metabolic pathways common to other pyridine carboxylic acid esters. While specific studies on this compound are not available, general principles of xenobiotic metabolism can be applied.

The primary metabolic pathway is likely to be hydrolysis of the methyl ester group by carboxylesterases, which are abundant in the liver and other tissues. This hydrolysis would yield 3-ethylisonicotinic acid and methanol (B129727). The resulting 3-ethylisonicotinic acid is a more polar metabolite that can be more readily excreted from the body.

Further metabolism of the 3-ethylisonicotinic acid could involve conjugation reactions, such as glucuronidation or amino acid conjugation, to further increase its water solubility and facilitate its elimination in the urine. The pyridine ring itself is generally stable to metabolic degradation but can undergo N-oxidation or hydroxylation in some cases.

Emerging Research Frontiers and Future Directions for Methyl 3 Ethylisonicotinate

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 3-ethylisonicotinate in laboratory settings?

  • Methodological Answer : Safe handling requires adherence to engineering controls (e.g., local exhaust ventilation) and personal protective equipment (PPE) such as nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid ignition sources due to potential flammability, and store in sealed containers under inert gas at low temperatures to prevent degradation. Contaminated gloves should be disposed of following hazardous waste regulations . Spills should be contained using non-combustible absorbents and cleaned immediately to avoid environmental contamination .

Q. What key physicochemical properties of this compound are critical for experimental design?

  • Methodological Answer : Essential properties include:

  • Solubility : Test in polar (e.g., methanol) and non-polar solvents (e.g., hexane) to determine optimal reaction media.
  • Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Hygroscopicity : Store in anhydrous conditions if moisture-sensitive.
    Analogous compounds (e.g., 3-methoxyisonicotinaldehyde) suggest that substituent positions on the pyridine ring influence reactivity and stability, necessitating empirical validation .

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer : Optimize esterification of 3-ethylisonicotinic acid using methanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) and purify via vacuum distillation or column chromatography. Characterize the product using NMR (¹H/¹³C) and FT-IR to confirm ester formation and absence of residual acid .

Advanced Research Questions

Q. How can contradictions in reported reaction yields of this compound under varying catalytic conditions be resolved?

  • Methodological Answer : Perform a systematic review of catalytic systems (e.g., homogeneous vs. heterogeneous catalysts) and meta-analysis of reaction parameters (temperature, solvent, catalyst loading). Use statistical tools (e.g., ANOVA) to identify significant variables. For example, contradictory yields in palladium-catalyzed reactions may arise from differences in ligand coordination or solvent polarity, requiring controlled replication studies .

Q. What methodologies are recommended for assessing the ecological impact of this compound degradation byproducts?

  • Methodological Answer : Conduct ecotoxicological assays (e.g., Daphnia magna mortality tests) and biodegradability studies (OECD 301F). Analyze soil mobility using column leaching experiments and quantify bioaccumulation potential via octanol-water partition coefficients (log KowK_{ow}). Compare degradation pathways (aerobic vs. anaerobic) using LC-MS to identify persistent metabolites .

Q. How does the steric effect of the 3-ethyl group influence the reactivity of this compound compared to its structural analogs?

  • Methodological Answer : Perform comparative kinetic studies with analogs (e.g., methyl 3-methoxyisonicotinate) in nucleophilic acyl substitution reactions. Use computational chemistry (DFT calculations) to map electron density and steric hindrance around the ester group. Validate experimentally by measuring reaction rates under standardized conditions .

Q. What strategies mitigate instability of this compound under oxidative or photolytic conditions?

  • Methodological Answer : Test stabilizers (e.g., BHT antioxidants) and storage conditions (argon atmosphere, amber glassware). Use accelerated stability testing (ICH Q1A guidelines) with HPLC to monitor degradation. For photolytic sensitivity, conduct UV-Vis spectroscopy to identify absorbance maxima and design light-protected workflows .

Key Considerations for Researchers

  • Experimental Replication : Document all parameters (catalyst batch, solvent purity) to ensure reproducibility .
  • Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and ecological testing .
  • Data Transparency : Report negative results (e.g., failed catalytic systems) to advance collective knowledge .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.